Cas no 1006950-51-1 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol)

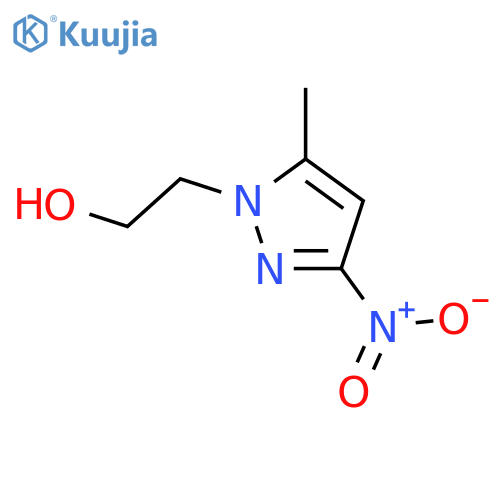

1006950-51-1 structure

商品名:2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol

CAS番号:1006950-51-1

MF:C6H9N3O3

メガワット:171.153960943222

MDL:MFCD06804921

CID:2139777

PubChem ID:19616556

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol

- AKOS B024003

- ART-CHEM-BB B024003

- 2-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-ETHANOL

- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol

- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANOL

- EN300-230193

- BBL040256

- AKOS015922085

- SCHEMBL2428998

- STK350075

- DB-301899

- FS-6283

- SFOZXZKTONHBQJ-UHFFFAOYSA-N

- CS-0280741

- MFCD06804921

- 2-(5-Methyl-3-nitro-pyrazol-1-yl)ethanol

- AKOS000308752

- 2-(5-Methyl-3-nitropyrazol-1-yl)ethanol

- 1006950-51-1

-

- MDL: MFCD06804921

- インチ: InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3

- InChIKey: SFOZXZKTONHBQJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NN1CCO)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 171.06439116Da

- どういたいしつりょう: 171.06439116Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230193-0.5g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 95% | 0.5g |

$331.0 | 2024-06-20 | |

| abcr | AB541006-1 g |

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol; . |

1006950-51-1 | 1g |

€559.20 | 2023-04-14 | ||

| Enamine | EN300-230193-0.1g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 95% | 0.1g |

$124.0 | 2024-06-20 | |

| Fluorochem | 035933-2g |

2-(5-Methyl-3-nitropyrazol-1-yl)ethanol |

1006950-51-1 | 95% | 2g |

£598.00 | 2022-03-01 | |

| Enamine | EN300-230193-10.0g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 95% | 10.0g |

$1900.0 | 2024-06-20 | |

| Enamine | EN300-230193-0.25g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 95% | 0.25g |

$178.0 | 2024-06-20 | |

| Enamine | EN300-230193-1.0g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 95% | 1.0g |

$442.0 | 2024-06-20 | |

| Enamine | EN300-230193-5.0g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 95% | 5.0g |

$1280.0 | 2024-06-20 | |

| Fluorochem | 035933-1g |

2-(5-Methyl-3-nitropyrazol-1-yl)ethanol |

1006950-51-1 | 95% | 1g |

£303.00 | 2022-03-01 | |

| Enamine | EN300-230193-10g |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |

1006950-51-1 | 10g |

$1900.0 | 2023-09-15 |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1006950-51-1 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol) 関連製品

- 141459-53-2(1-Tert-butyl-3-methyl-1H-pyrazol-5-amine)

- 158355-42-1(2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine)

- 34334-96-8(3-methyl-5-nitro-1H-pyrazole)

- 35100-92-6(1,5-dimethylpyrazol-3-amine)

- 198348-89-9(5-Nitro-1H-pyrazole-3-carboxylic acid)

- 73616-27-0(2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol)

- 151588-03-3(1H-Pyrazol-1-amine,5-methyl-3-nitro-)

- 144991-37-7(2-(2-methoxyethyl)pyrazol-3-amine)

- 646506-40-3(N,1,5-Trimethyl-1H-pyrazol-3-amine)

- 180741-44-0(2-(5-Methyl-1H-pyrazol-1-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1006950-51-1)2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol

清らかである:99%

はかる:1g

価格 ($):307.0